Diépoxyde d’épi-tulipinolide

Vue d'ensemble

Description

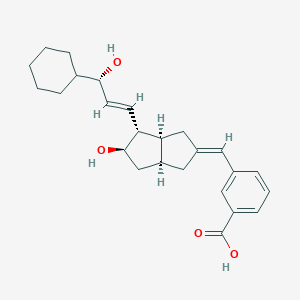

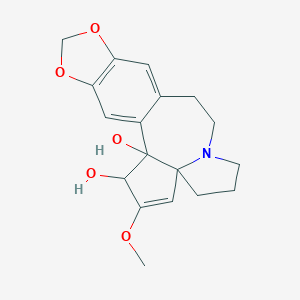

Epi-Tulipinolide diepoxide is a natural compound isolated from the herbs of Liriodendron chinense (Hemsl.) Sarg . It has been found to display cytotoxicity in A375 cells, with an IC50 value of 52.03 μM .

Molecular Structure Analysis

The molecular formula of epi-Tulipinolide diepoxide is C17H22O6 . Its average mass is 322.353 Da and its monoisotopic mass is 322.141632 Da .Physical And Chemical Properties Analysis

Epi-Tulipinolide diepoxide has a density of 1.3±0.1 g/cm3, a boiling point of 463.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 72.5±3.0 kJ/mol and its flash point is 205.3±28.8 °C . The compound has an index of refraction of 1.544, a molar refractivity of 79.2±0.4 cm3, and a molar volume of 251.0±5.0 cm3 .Applications De Recherche Scientifique

Activité antimicrobienne contre Staphylococcus aureus

Le diépoxyde d’épi-tulipinolide a été identifié comme ayant une activité inhibitrice contre Staphylococcus aureus . Cela suggère une utilisation potentielle dans le développement de nouveaux agents antimicrobiens, en particulier compte tenu de la résistance croissante des bactéries aux antibiotiques conventionnels.

Cytotoxicité dans les cellules de mélanome

Le composé présente une cytotoxicité dans les cellules de mélanome A375, avec une valeur de CI50 de 52,03 μM . Cela indique son potentiel en tant qu'agent thérapeutique dans le traitement du mélanome cutané, une forme grave de cancer de la peau.

Propriétés antioxydantes

Le this compound a montré des activités antioxydantes . Les antioxydants sont essentiels pour protéger les cellules du stress oxydatif, qui peut conduire à des maladies chroniques. Cette propriété pourrait être exploitée dans le développement de suppléments ou de médicaments visant à prévenir les dommages oxydatifs.

Potentiel chimiopréventif

En raison de ses effets antioxydants et cytotoxiques, le this compound peut avoir des propriétés chimiopréventives . Il pourrait potentiellement être utilisé pour prévenir ou ralentir la progression de certains types de cancer.

Inhibition de la prolifération cellulaire

Le composé inhibe de manière significative la prolifération des cellules de mélanome . Cette application est particulièrement pertinente dans le domaine de la recherche sur le cancer, où le contrôle de la croissance rapide des cellules cancéreuses est un objectif principal.

Potentiel pour les produits de soins de la peau

Compte tenu de ses effets sur les cellules de la peau humaine des kératinocytes, le this compound pourrait être étudié pour une utilisation dans les produits de soins de la peau . Sa capacité à influencer la viabilité cellulaire suggère qu'elle pourrait aider à maintenir une peau saine ou à traiter des affections cutanées.

Outil de recherche en biologie cellulaire

L'impact du composé sur la viabilité cellulaire en fait un outil précieux dans la recherche en biologie cellulaire pour comprendre les mécanismes de mort cellulaire et pour étudier les effets des lactones sesquiterpéniques sur les cellules .

Développement de médicaments anticancéreux

L'activité cytotoxique du this compound contre les cellules KB indique son potentiel dans le développement de médicaments anticancéreux . Sa capacité à tuer les cellules cancéreuses pourrait être exploitée pour créer des traitements plus efficaces.

Mécanisme D'action

Epi-Tulipinolide diepoxide, also known as Epitulipinolide diepoxide, is a natural compound isolated from the herbs of Liriodendron chinense . This compound has been studied for its potential biological activities, including its cytotoxicity in A375 cells .

Target of Action

It has been shown to display cytotoxicity in a375 cells , suggesting that it may interact with cellular components involved in cell survival and proliferation.

Mode of Action

It is known to exhibit cytotoxicity in A375 cells , indicating that it may induce cell death or inhibit cell proliferation

Biochemical Pathways

Given its cytotoxic effects on A375 cells , it may influence pathways related to cell survival, apoptosis, or cell cycle regulation. More detailed studies are required to identify the exact pathways and downstream effects.

Result of Action

Epi-Tulipinolide diepoxide has been shown to exhibit cytotoxicity in A375 cells . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to a decrease in the viability of these cells.

Analyse Biochimique

Biochemical Properties

Epi-Tulipinolide diepoxide plays a significant role in biochemical reactions, particularly in its interaction with cancer cells. It exhibits cytotoxicity in A375 cells, with an IC50 value of 52.03 μM . The compound interacts with various enzymes and proteins, leading to the inhibition of cell proliferation and induction of apoptosis. These interactions are crucial for its potential use as an anticancer agent .

Cellular Effects

Epi-Tulipinolide diepoxide affects various types of cells and cellular processes. In A375 cells, it induces cytotoxicity, leading to cell death . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects are essential for understanding its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of Epi-Tulipinolide diepoxide involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression . The compound’s cytotoxic effects are mediated through the induction of apoptosis and inhibition of cell proliferation. These molecular interactions are critical for its anticancer properties .

Dosage Effects in Animal Models

The effects of Epi-Tulipinolide diepoxide vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased cytotoxicity and potential adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of Epi-Tulipinolide diepoxide .

Metabolic Pathways

Epi-Tulipinolide diepoxide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in cellular metabolism and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, Epi-Tulipinolide diepoxide is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .

Subcellular Localization

Epi-Tulipinolide diepoxide’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

(4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJZWGBZQIZLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(O2)CCC3(C(O3)C4C1C(=C)C(=O)O4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39815-40-2 | |

| Record name | Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one, 5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-, (1aR,1bS,4aR,5R,6aR,7aR,9aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39815-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there any other bioactive compounds found in Liriodendron tulipifera leaves?

A2: Yes, research indicates that Liriodendron tulipifera leaves are a source of various bioactive compounds. Aside from Epitulipinolide diepoxide, other compounds identified include aporphines like (+)-Norstephalagine and (-)-anonaine, the oxoaporphine liriodenine, the coumarin scopoletin, and the alkaloid lysicamine. Many of these compounds exhibited antioxidant properties, and some, like (-)-anonaine and lysicamine, also showed antiproliferative activity against melanoma cells. [] Additionally, a new β-Ionone compound was also discovered in Liriodendron tulipifera. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

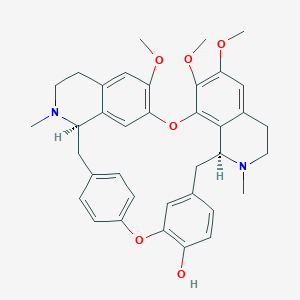

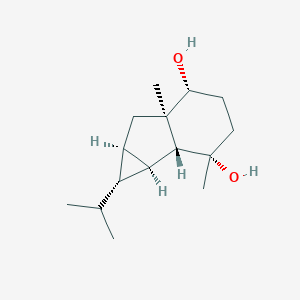

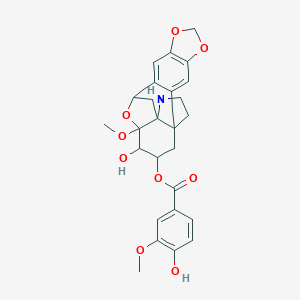

![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)

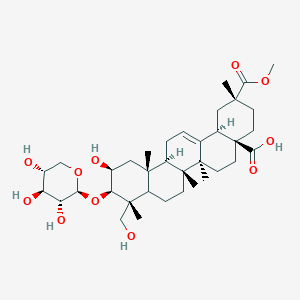

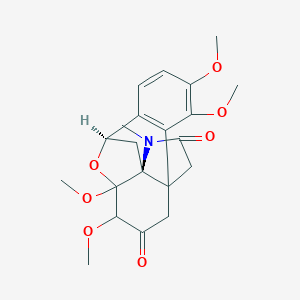

![(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B204842.png)